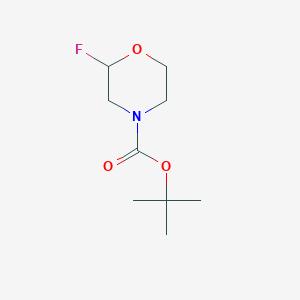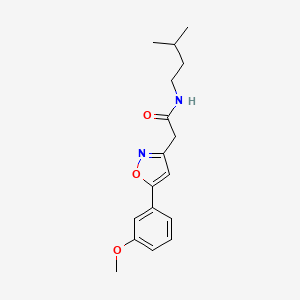![molecular formula C21H17N5O3S2 B2942357 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide CAS No. 1242861-05-7](/img/structure/B2942357.png)
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research in heterocyclic chemistry has led to the synthesis of novel compounds incorporating thiadiazole, pyrimidine, and triazole moieties, demonstrating significant insecticidal, antimicrobial, and anticancer activities. These studies highlight the chemical versatility and potential therapeutic applications of such compounds:
Insecticidal Assessment : Compounds synthesized from precursors similar to the specified chemical have shown insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural pest management (Fadda et al., 2017).
Anticancer Activity : Derivatives synthesized from related structures have demonstrated potent and selective cytotoxic effects against leukemia cell lines, showcasing their promise in anticancer drug development (Horishny et al., 2021).
Antimicrobial and Antitumor Agents : The synthesis of N-heteroaryl derivatives based on thieno[3,4-d]pyrimidines has resulted in compounds with potential antimicrobial and antitumor activities, further expanding the application of such chemical frameworks in medical research (El Azab & Elkanzi, 2014).
Radiopharmaceuticals : Certain pyrazolo[1,5-a]pyrimidineacetamides, related to the query compound, have been identified as selective ligands for the translocator protein (18 kDa), with derivatives synthesized for potential use in positron emission tomography (PET) imaging, highlighting their utility in diagnostic imaging and research (Dollé et al., 2008).
Wirkmechanismus
Target of Action
The compound, also known as 2-({8-[(furan-2-yl)methyl]-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)-N-(4-methylphenyl)acetamide, primarily targets the adenosine receptors . Adenosine receptors play a crucial role in various biological processes, including inflammation, neurotransmission, and myocardial oxygen consumption.
Mode of Action
The compound interacts with its targets through a specific binding mode driven by the substitution present at the 5 position . This interaction results in the compound behaving as a dual ligand for the hA2A and hA3 adenosine receptors .
Result of Action
The compound’s action results in it behaving as a dual ligand for the hA2A and hA3 adenosine receptors . This can lead to various molecular and cellular effects, depending on the specific roles of these receptors in different physiological processes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules in the environment.
This will help in the development of more potent ligands targeting the adenosine receptors .
Eigenschaften
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-4-6-14(7-5-13)22-17(27)12-31-21-24-23-20-25(11-15-3-2-9-29-15)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFJWFUNPWJXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942275.png)
![2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B2942277.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)
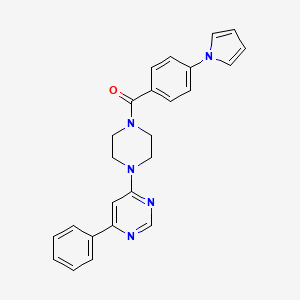
![Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942282.png)
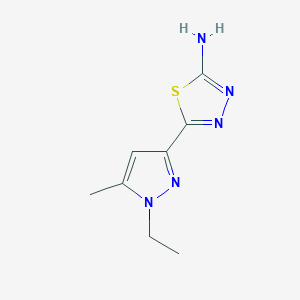
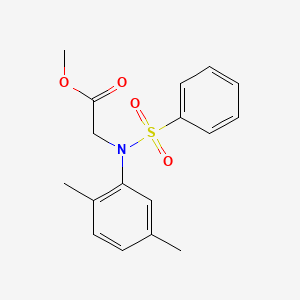
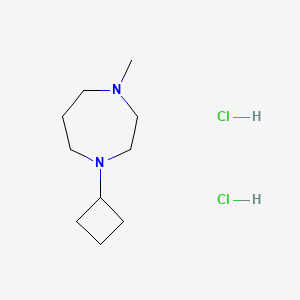
![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2942292.png)

